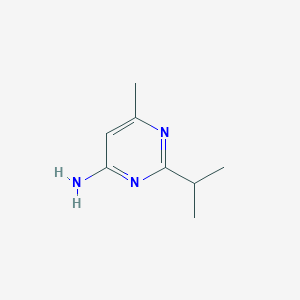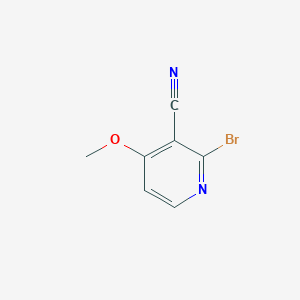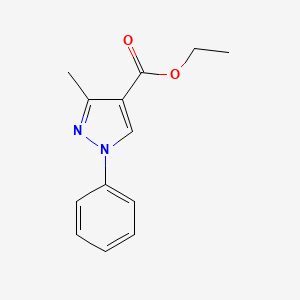
4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-カルボン酸エチル
概要
説明
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C11H14O2S and a molecular weight of 210.3 g/mol . This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science . Benzothiophenes are sulfur-containing heterocycles that exhibit a wide range of biological activities, making them valuable in various scientific research fields .
科学的研究の応用
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Material Science: It is employed in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in proteomics research to study protein-ligand interactions and enzyme inhibition.
作用機序
Target of Action
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound used in proteomics research . .
Biochemical Pathways
Related compounds have been shown to have antiproliferative potential against certain cancer cell lines , suggesting that it may affect pathways related to cell proliferation and apoptosis.
生化学分析
Biochemical Properties
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein kinase enzymes, which are crucial in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves the binding of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate to the active sites of these enzymes, thereby modulating their activity .
Cellular Effects
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by interfering with specific signaling pathways . Additionally, Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has been found to alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The mechanism of action of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate involves several molecular interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain protein kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways and affecting cellular functions . Additionally, Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
The transport and distribution of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its therapeutic and toxic effects, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has been found to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins . This localization is essential for its ability to modulate gene expression and influence cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4,5,6,7-tetrahydro-1-benzothiophene derivatives . The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
類似化合物との比較
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound shares a similar benzothiophene core but has an amino group at the 2-position.
4,5,6,7-Tetrahydro-1-benzothiophene derivatives: These compounds include various substituted derivatives with different functional groups at the 2-position.
Uniqueness
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is unique due to its specific ester functional group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives . This uniqueness makes it a valuable compound for the development of novel therapeutic agents and materials .
特性
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSTWYGMSUJOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481557 | |
| Record name | ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19282-45-2 | |
| Record name | Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19282-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)











